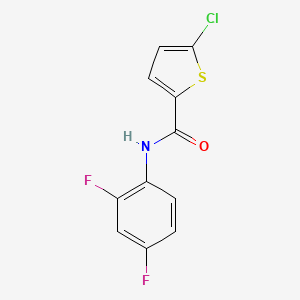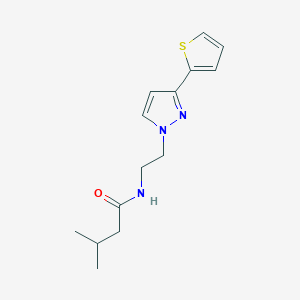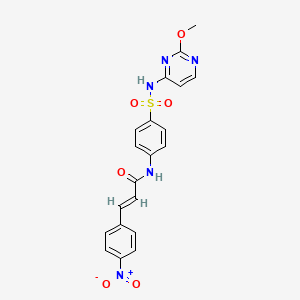
5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C11H7F2NOS . It is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom .
Molecular Structure Analysis
The molecular structure of “5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide” consists of a thiophene ring attached to a carboxamide group and a 2,4-difluorophenyl group . The presence of these functional groups may influence the compound’s reactivity and physical properties.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 237.8±35.0 °C and a predicted density of 1.439±0.06 g/cm3 . Its pKa is predicted to be 10.54±0.70 .Applications De Recherche Scientifique
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . They are used in the construction of organic field-effect transistors (OFETs) due to their excellent charge-carrier mobility . The electron-rich nature of thiophene rings allows for efficient charge transfer, making them suitable for use in high-performance electronic devices.
Organic Light-Emitting Diodes (OLEDs)
In the realm of display technology, thiophene-based molecules are utilized in the fabrication of OLEDs . Their ability to conduct electricity and emit light upon electrical stimulation makes them valuable for creating brighter, more energy-efficient screens with a wider range of colors.
Corrosion Inhibitors
Industrial chemistry benefits from thiophene derivatives as they serve as corrosion inhibitors . These compounds form a protective layer on metals, preventing oxidation and degradation, thereby extending the life of metal components in various environments.
Anticancer Agents
The pharmacological properties of thiophene derivatives include their use as anticancer agents . They can interfere with the proliferation of cancer cells, induce apoptosis, and may be used to develop new chemotherapy drugs with potentially fewer side effects.
Anti-inflammatory Drugs
Thiophene compounds exhibit anti-inflammatory properties, making them candidates for the development of new anti-inflammatory medications . They can modulate the body’s inflammatory response, which is beneficial in treating conditions like arthritis and other chronic inflammatory diseases.
Antimicrobial Activity
Thiophene derivatives have shown promise as antimicrobial agents . They can be effective against a range of pathogenic bacteria and fungi, which is crucial in the fight against antibiotic-resistant strains and the development of new antibiotics.
Safety and Hazards
The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It is associated with hazard statement H319, which indicates that it causes serious eye irritation . Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .
Orientations Futures
While specific future directions for “5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide” are not available in the retrieved data, research into thiophene derivatives is ongoing due to their potential biological activities . They are being explored for their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents .
Mécanisme D'action
Target of Action
Similar compounds have been found to targetFactor Xa (FXa) , a coagulation enzyme . FXa plays a central role in the blood coagulation cascade, making it a promising target for anticoagulant therapy .
Mode of Action
Related compounds have been found to inhibit fxa, leading to a decrease in the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .
Biochemical Pathways
Compounds that inhibit fxa, like this one, can affect theblood coagulation cascade . By inhibiting FXa, these compounds can decrease the amplified generation of thrombin, thus reducing thrombin-mediated activation of coagulation and platelets .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability .
Result of Action
Compounds that inhibit fxa can produce antithrombotic effects by decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .
Propriétés
IUPAC Name |
5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NOS/c12-10-4-3-9(17-10)11(16)15-8-2-1-6(13)5-7(8)14/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUMHVJKJXAHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2879253.png)




![2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2879259.png)
![5-Bromo-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2879260.png)
![N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2879262.png)
![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2879263.png)

![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2879266.png)
![ethyl 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2879267.png)
![1-Benzyl-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2879269.png)